molecular formula C21H20ClN3O3S B2895693 N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide CAS No. 449791-73-5

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide

Cat. No. B2895693
CAS RN: 449791-73-5
M. Wt: 429.92
InChI Key: REMLHYGBSYCIKC-UHFFFAOYSA-N
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Description

“N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide” is a chemical compound with the molecular formula C20H19ClN4O5S2 . It has an average mass of 494.972 Da and a monoisotopic mass of 494.048523 Da . The compound has 9 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .


Molecular Structure Analysis

The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 123.1±0.5 cm3, and a molar volume of 316.7±7.0 cm3 . It also has a polar surface area of 135 Å2 and a polarizability of 48.8±0.5 10-24 cm3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 . Its ACD/LogP value is 2.10, and its ACD/LogD values are 2.34 at both pH 5.5 and 7.4 . The compound’s surface tension is 64.4±7.0 dyne/cm .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds related to N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide have demonstrated significant antimicrobial and antifungal properties. Studies have synthesized and evaluated various derivatives for their effectiveness against bacterial and fungal pathogens. For instance, pyrazoline derivatives have shown potent to weak activity, suggesting their potential use in developing new antimicrobial agents (Behalo, 2010).

Antiviral and Cytotoxic Activities

Research on pyrazole- and isoxazole-based heterocycles has revealed their antiviral properties, particularly against Herpes simplex type-1 (HSV-1), as well as cytotoxic activities. This indicates their applicability in antiviral therapies and cancer research (Dawood et al., 2011).

Anti-inflammatory Agents

Several studies have developed compounds with pyrazole, isoxazole, and other heterocyclic cores, showing significant anti-inflammatory activities. These findings open avenues for new therapeutic agents to manage inflammation-related disorders (Kendre et al., 2015).

Anticancer Agents

Compounds featuring the pyrazole moiety have been synthesized and evaluated for their anticancer activities. For example, molecular docking and quantum chemical calculations have identified compounds with promising anticancer potential, offering insights into the development of novel anticancer therapies (Katariya et al., 2021).

Corrosion Inhibition

In addition to biomedical applications, derivatives of N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide have been studied for their application in corrosion inhibition. These compounds have shown high efficiency in protecting metals from corrosion, highlighting their industrial significance (Saraswat & Yadav, 2020).

Future Directions

While specific future directions for this compound are not available, compounds with similar structures often have potential for further exploration due to their diverse biological activities . They could be investigated for potential therapeutic applications.

properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-2-17(14-6-4-3-5-7-14)21(26)23-20-18-12-29(27,28)13-19(18)24-25(20)16-10-8-15(22)9-11-16/h3-11,17H,2,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMLHYGBSYCIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide

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